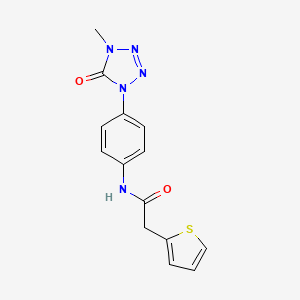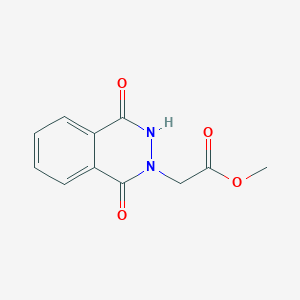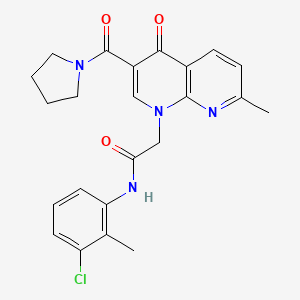![molecular formula C14H15ClN2OS B2761772 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide CAS No. 855715-41-2](/img/structure/B2761772.png)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide” is a chemical compound with the molecular formula C14H15ClN2OS and a molecular weight of 294.8 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide” is a solid compound that should be stored at room temperature . Its molecular weight is 294.8 .Aplicaciones Científicas De Investigación
Metabolic Pathways and Herbicide Metabolism
Studies on chloroacetamide herbicides, including compounds structurally related to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide, have identified complex metabolic pathways in liver microsomes of humans and rats. These pathways are crucial for understanding the biotransformation and potential toxicological impacts of such compounds. For instance, acetochlor and other chloroacetamides undergo metabolic activation leading to the formation of DNA-reactive products, involving cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman et al., 2000).
Anticancer Activity
A significant area of research involving compounds structurally similar to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide is the synthesis and evaluation of anticancer activities. For example, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, with various heterocyclic rings, have been synthesized and tested against a wide range of human tumor cell lines, showing considerable anticancer activity (Yurttaş et al., 2015). Similarly, 5-methyl-4-phenyl thiazole derivatives have been studied for their anticancer potential, with some compounds exhibiting high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Synthetic Approaches and Chemical Stability
Research on thiazole-containing compounds has also focused on synthetic methodologies, aiming to improve chemical stability and enhance biological activities. Investigations into various 6,5-heterocycles have been conducted to address metabolic stability issues observed with benzothiazole derivatives, exploring alternatives that maintain in vitro potency and in vivo efficacy while minimizing metabolic deacetylation (Stec et al., 2011).
Pharmacokinetic Properties
Understanding the pharmacokinetic properties, including the acidity constants (pKa) of thiazole-based acetamide derivatives, is essential for the development of new drugs. The pKa values are indicative of the compounds' protonation states, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. Research has been conducted to determine these values for newly synthesized thiazole-based compounds, providing insights into their behavior in biological systems (Duran & Canbaz, 2013).
Propiedades
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-11-4-6-13(7-5-11)17(10(2)18)14-16-12(8-15)9-19-14/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIJWLYHPPGJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Phenyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)azetidin-2-one](/img/structure/B2761692.png)

![4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761695.png)
![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine](/img/structure/B2761696.png)
![N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761697.png)


![(Z)-2-(3-(4-(benzyloxy)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2761704.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761705.png)

